molecular formula C17H14N4O3S B11202801 N-(furan-2-ylmethyl)-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

N-(furan-2-ylmethyl)-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Cat. No.: B11202801
M. Wt: 354.4 g/mol
InChI Key: FGPMMZUBWPVQBS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide, often referred to as Furacetam , is a complex organic compound with a fascinating structure. Let’s break it down:

  • The furan-2-ylmethyl group contributes a furan ring, which is a five-membered heterocycle containing an oxygen atom.
  • The central core consists of a tricyclic system with a thiazole ring (8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca) fused to a cyclohexene ring.
  • The acetamide group completes the molecule, providing a functional handle for further modifications.

Preparation Methods

Synthetic Routes:: The synthesis of Furacetam involves several steps, including cyclization reactions and functional group transformations. While I don’t have specific synthetic details, researchers have explored various routes to access this compound.

Industrial Production:: Industrial-scale production methods for Furacetam are not widely documented. academic research provides insights into its synthesis.

Chemical Reactions Analysis

Furacetam likely undergoes several reactions due to its diverse functional groups. Here are some possibilities:

    Oxidation: The furan ring could be oxidized to form furan-2-carboxylic acid.

    Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.

    Substitution: The acetamide group may participate in nucleophilic substitution reactions.

Common reagents and conditions would depend on the specific reaction. Major products would vary accordingly.

Scientific Research Applications

Chemistry::

  • Furacetam’s unique structure makes it an intriguing target for synthetic chemists exploring novel reactions.
  • It could serve as a building block for more complex molecules.
Biology and Medicine::
  • Research on Furacetam’s biological activity is limited, but it may exhibit interesting pharmacological effects.
  • Its potential as a cognitive enhancer or nootropic has drawn attention.
Industry::
  • Industrial applications remain speculative, but its structural features could find use in materials science or drug development.

Mechanism of Action

The precise mechanism by which Furacetam exerts its effects remains elusive. Researchers speculate that it may modulate neurotransmitter systems or enhance neuronal function. Further studies are needed to unravel its mode of action.

Comparison with Similar Compounds

While Furacetam is relatively unique, we can compare it to related compounds:

    Piracetam: A well-known nootropic, structurally simpler than Furacetam.

    Aniracetam: Another nootropic with a different substitution pattern.

    Oxiracetam: Yet another member of the racetam family.

: Chemical Abstracts Service (CAS). CAS Registry Number: 135463-81-9. : PubChem. Compound Summary for Furacetam. Link : ChemSpider. Furacetam. Link

Properties

Molecular Formula

C17H14N4O3S

Molecular Weight

354.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

InChI

InChI=1S/C17H14N4O3S/c1-10-20-14-12-5-2-6-18-16(12)25-15(14)17(23)21(10)9-13(22)19-8-11-4-3-7-24-11/h2-7H,8-9H2,1H3,(H,19,22)

InChI Key

FGPMMZUBWPVQBS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NCC3=CC=CO3)SC4=C2C=CC=N4

Origin of Product

United States

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